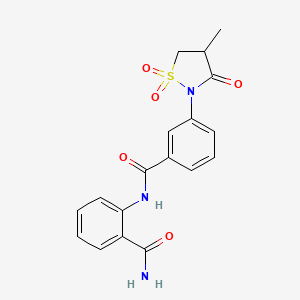

N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

CAS No.: 919662-81-0

Cat. No.: VC8318180

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919662-81-0 |

|---|---|

| Molecular Formula | C18H17N3O5S |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | 2-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide |

| Standard InChI | InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)13-6-4-5-12(9-13)17(23)20-15-8-3-2-7-14(15)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23) |

| Standard InChI Key | MQUAGFRGHBRSGA-UHFFFAOYSA-N |

| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |

| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound is systematically named N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide. This nomenclature reflects:

-

A benzamide backbone with a substituent at the 3-position.

-

A 1λ⁶,2-thiazolidine ring (sulfur-containing five-membered heterocycle) bearing methyl and trioxo groups.

Structural Features

-

Core: Benzamide (C₆H₅CONH₂) with a thiazolidine-trioxo moiety at position 3.

-

Thiazolidine Ring: Sulfur at position 1, nitrogen at position 2, and three oxygen atoms (trioxo groups at positions 1, 1, and 3).

-

Substituents:

-

Methyl group at position 4 of the thiazolidine ring.

-

2-Carbamoylphenyl group on the amide nitrogen.

-

Synthesis and Analytical Data

Synthetic Pathways

While no direct synthesis route is documented for this isomer, analogous compounds (e.g., 4-substituted derivatives) are synthesized via:

-

Coupling Reactions: Amide bond formation between 3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid and 2-aminobenzamide using carbodiimide crosslinkers .

-

Cyclization: Thiazolidine ring formation via sulfonamide intermediates under oxidative conditions .

Physicochemical Properties (Inferred from Analogs)

Challenges and Future Directions

-

Stereochemical Complexity: The thiazolidine ring may exhibit chirality, necessitating enantioselective synthesis .

-

Bioavailability: High polar surface area (>100 Ų) may limit membrane permeability, requiring prodrug strategies .

-

Target Validation: Computational docking studies (e.g., with PARP-1 or COX-2) are needed to identify primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume